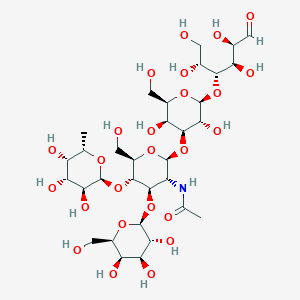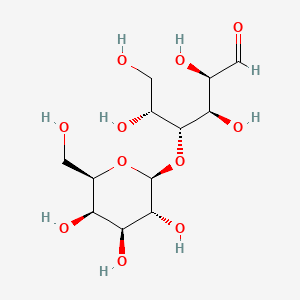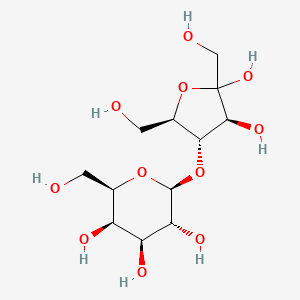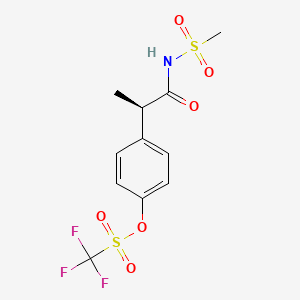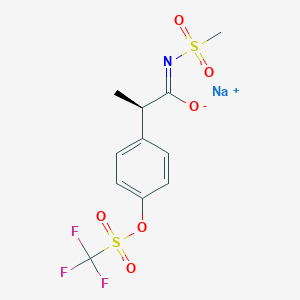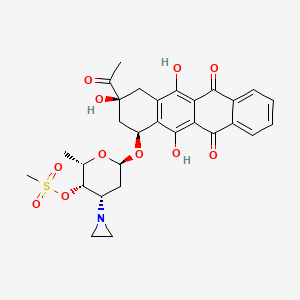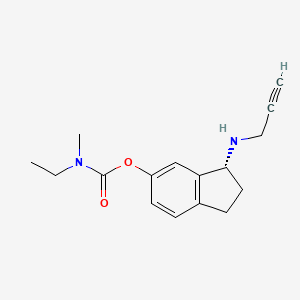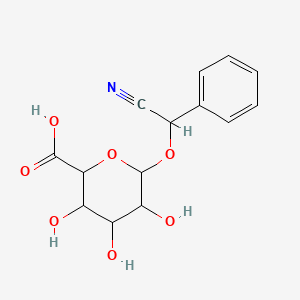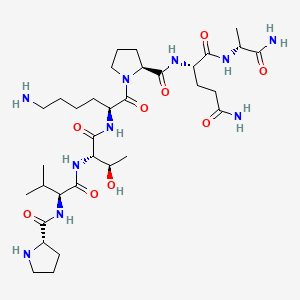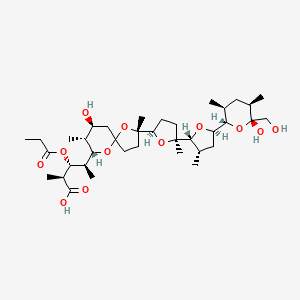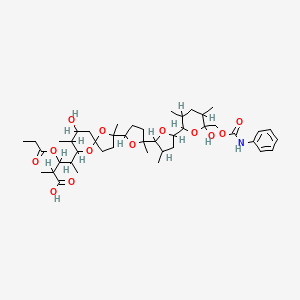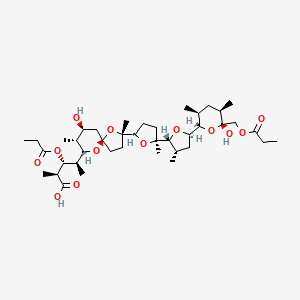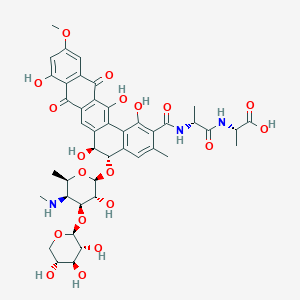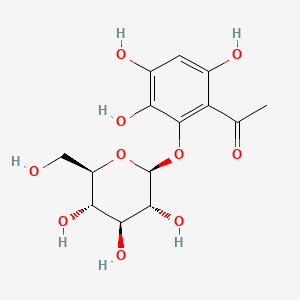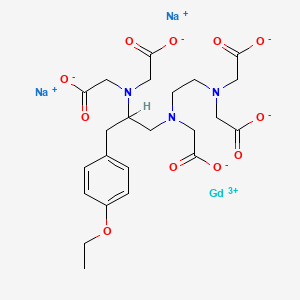
Gadoxetate Disodium
Descripción general
Descripción
Gadoxetate Disodium, also known by the tradenames Primovist in Europe and Australia/New Zealand and Eovist in the United States, is a hepatospecific paramagnetic gadolinium-based contrast agent . It is used exclusively in MRI liver imaging. Its primary use is in hepatic lesion characterization, i.e., assessing focal liver lesions identified on other imaging studies .
Molecular Structure Analysis
Gadoxetate Disodium has a molecular formula of C23H28GdN3Na2O11 . It consists of the disodium salt of the gadolinium ion chelated with the lipophilic moiety ethoxybenzyl (EOB) bound to diethylenetriamine pentaacetic acid (DTPA) .Physical And Chemical Properties Analysis
Gadoxetate Disodium has a molecular weight of 725.7 g/mol . It is a paramagnetic contrast agent. When placed in a magnetic field, gadolinium produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons .Aplicaciones Científicas De Investigación
Liver Imaging Enhancement
Gadoxetate Disodium enhances liver MR imaging by providing both dynamic and hepatobiliary phase images. Its unique composition allows for the visualization of liver tissues with high precision, although it presents challenges in capturing optimal arterial phase images due to its small administered volume and specific gadolinium content. Researchers have identified strategies to optimize arterial-phase imaging to counter these challenges (Huh et al., 2015).
Hepatobiliary Applications
The agent's hepatobiliary properties make it invaluable for characterizing liver tumors, especially in pediatric cases such as hepatoblastoma, the most common primary hepatic malignancy in children. Studies illustrate the utility of Gadoxetate Disodium in evaluating hepatoblastoma pre- and post-treatment, enhancing the diagnostic capabilities for such liver conditions in pediatric populations (Meyers et al., 2012).
Chronic Liver Disease Imaging
In patients with chronic liver disease, Gadoxetate Disodium aids in detecting hepatocellular carcinoma (HCC) with improved sensitivity. Its use also allows for the assessment of liver observations that may serve as biomarkers for survival rates post-HCC treatment, despite certain technical and interpretative challenges (Chernyak et al., 2019).
Non-Focal Liver Signal Abnormalities
The agent is commonly applied in detecting and characterizing focal lesions in the liver. However, it can also reveal a spectrum of diffuse disease processes affecting the hepatobiliary phase of imaging. This capability is crucial for diagnosing various liver conditions, from deposition disorders to vascular diseases (Furlan et al., 2016).
Renal Impairment Considerations
A study focusing on patients with moderate to severe renal impairment undergoing liver imaging with Gadoxetate Disodium showed no significant safety concerns or development of nephrogenic systemic fibrosis, highlighting its safety profile in such patient demographics (Lauenstein et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
disodium;2-[[2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYTULCOCGSBBJ-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28GdN3Na2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.088 g/mL at 37 °C | |
| Record name | Gadoxetate disodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gadoxetate Disodium | |
CAS RN |
135326-22-6 | |
| Record name | Gadoxetate disodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



